An In-Depth Technical Guide to MARK Substrate (CAS 847991-34-8): A Key Peptide for Microtubule Affinity-Regulating Kinase Research
An In-Depth Technical Guide to MARK Substrate (CAS 847991-34-8): A Key Peptide for Microtubule Affinity-Regulating Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide with CAS number 847991-34-8, commonly known as MARK Substrate, is a critical tool for researchers investigating the family of Microtubule Affinity-Regulating Kinases (MARKs). This family of serine/threonine kinases plays a pivotal role in regulating microtubule dynamics, cell polarity, and neuronal function. Dysregulation of MARK activity is implicated in various neurodegenerative diseases, most notably Alzheimer's disease, through the hyperphosphorylation of the tau protein. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this essential research peptide.
Chemical Structure and Physicochemical Properties
The MARK Substrate is a 13-amino acid peptide with the sequence Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys, or in single-letter code, NVKSKIGSTENLK. [cite: 1] This sequence is derived from the first microtubule-binding repeat of the human tau protein and contains a canonical KXGS motif, which is a primary recognition and phosphorylation site for MARKs. [cite: 1, 2]
A summary of its key chemical and physicochemical properties is provided in the table below:
| Property | Value | Source |
| CAS Number | 847991-34-8 | [cite: 1] |
| Molecular Formula | C60H108N18O21 | [cite: 1] |
| Molecular Weight | 1417.61 g/mol | [cite: 1] |
| Amino Acid Sequence | Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys | [cite: 1] |
| One-Letter Sequence | NVKSKIGSTENLK | [cite: 1] |
Below is a 2D representation of the chemical structure of the MARK Substrate peptide.
Caption: The amino acid sequence of MARK Substrate (CAS 847991-34-8).
Biological Activity and Mechanism of Action
The MARK family of kinases, which includes MARK1, MARK2, MARK3, and MARK4, are key regulators of microtubule stability. [cite: 21] They phosphorylate microtubule-associated proteins (MAPs), such as tau, MAP2, and MAP4, at specific sites, causing them to detach from microtubules. This process increases microtubule dynamics, which is essential for various cellular processes, including cell division, migration, and the establishment of cell polarity. [cite: 1, 2]
The NVKSKIGSTENLK peptide serves as a specific substrate for MARKs, mimicking the natural phosphorylation site on the tau protein (Ser-262 in the longest human tau isoform). The central serine residue within the "KSKIGS" portion of the peptide is the target for phosphorylation by MARK. The surrounding amino acids are crucial for the recognition and binding of the peptide by the kinase.
The signaling pathway involving MARK and its substrates is a critical area of study in neurodegenerative diseases. In Alzheimer's disease, hyperphosphorylation of tau by kinases, including MARK, leads to the dissociation of tau from microtubules and its aggregation into neurofibrillary tangles, a hallmark of the disease.
The diagram below illustrates the basic mechanism of MARK-mediated phosphorylation of its substrate.
Caption: Mechanism of MARK kinase phosphorylating its peptide substrate.
Experimental Protocols
The MARK Substrate peptide is primarily used in in vitro kinase assays to measure the activity of MARK enzymes. These assays are fundamental for screening potential inhibitors or activators of MARKs in drug discovery programs.
General In Vitro Kinase Assay Protocol
This protocol provides a general framework for a radioactive kinase assay using [γ-³²P]ATP. Non-radioactive methods, such as those employing fluorescence or luminescence, can also be adapted.
Materials:
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MARK Substrate (NVKSKIGSTENLK)
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Active MARK enzyme (e.g., recombinant human MARK2)
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Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
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ATP solution (a mixture of cold ATP and [γ-³²P]ATP)
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Phosphocellulose paper (e.g., P81)
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Wash buffer (e.g., 0.75% phosphoric acid)
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Scintillation counter and scintillation fluid
Procedure:
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Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of MARK Substrate peptide (e.g., 50-200 µM), and the ATP solution (e.g., 100 µM with a specific activity of 500-1000 cpm/pmol).
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Initiate the reaction: Add the active MARK enzyme to the reaction mix to a final concentration that results in a linear reaction rate over the desired time course (e.g., 10-50 ng/reaction).
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Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
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Stop the reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper. The basic peptide will bind to the negatively charged paper, while the unreacted [γ-³²P]ATP will not.
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Wash: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
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Quantify: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
The workflow for a typical kinase assay is depicted below.
Caption: A simplified workflow for an in vitro kinase assay.
Applications in Research and Drug Discovery
The MARK Substrate peptide is a valuable tool for:
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Biochemical characterization of MARKs: Determining the kinetic parameters (Km and Vmax) of different MARK isoforms for a tau-derived substrate.
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High-throughput screening (HTS) for MARK inhibitors: Identifying small molecules that can modulate MARK activity for therapeutic purposes.
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Studying the regulation of MARK activity: Investigating the effects of upstream kinases and phosphatases on MARK's ability to phosphorylate its substrates.
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Validating the specificity of potential MARK inhibitors: Ensuring that candidate drugs are selective for MARKs over other kinases.
Handling and Storage
Solubility:
Peptides with a high proportion of charged amino acids, such as this MARK substrate, are generally soluble in aqueous buffers. For initial solubilization, it is recommended to use sterile, deionized water. If solubility is an issue, the addition of a small amount of a polar organic solvent like DMSO or DMF may be necessary.
Storage:
For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C. Once reconstituted in a buffer, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the peptide in solution will depend on the buffer composition and storage conditions.
Conclusion
The MARK Substrate peptide (CAS 847991-34-8) is an indispensable reagent for the study of Microtubule Affinity-Regulating Kinases. Its well-defined chemical structure, derived from a key physiological substrate, and its utility in robust biochemical assays make it a cornerstone for research into the fundamental roles of MARKs in cellular processes and their implications in neurodegenerative diseases. This guide provides the essential technical information for researchers to effectively utilize this peptide in their scientific investigations.
References
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Drewes, G., Ebneth, A., Preuss, U., Mandelkow, E. M., & Mandelkow, E. (1997). MARKK, a Ste20-like kinase, activates the polarity-inducing kinase MARK/PAR-1. The EMBO Journal, 16(10), 2131–2144. [Link]
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Timm, T., Marx, A., Panneerselvam, S., Mandelkow, E., & Mandelkow, E. M. (2008). Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein. BMC Neuroscience, 9(Suppl 2), S9. [Link]
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Sonntag, T., Moresco, J. J., Yates, J. R., & Montminy, M. (2019). The KLDpT activation loop motif is critical for MARK kinase activity. PLOS ONE, 14(12), e0225727. [Link]
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Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55504. [Link]
